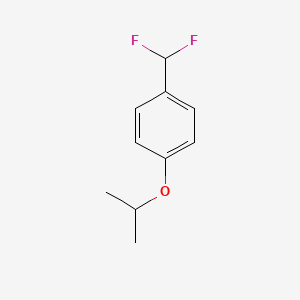
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a five-membered imidazole ring with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with bromine and a suitable nitrile source. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while oxidation and reduction reactions can produce different functionalized imidazoles .
科学研究应用
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
作用机制
The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions .
相似化合物的比较
Similar Compounds
2-Bromo-1H-imidazole-4,5-dicarbonitrile: Similar structure but with two nitrile groups.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a nitrile group.
4-Methylimidazole: Lacks the bromine and nitrile groups but shares the imidazole core
Uniqueness
2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry and a useful probe in biological studies .
属性
分子式 |
C5H4BrN3 |
|---|---|
分子量 |
186.01 g/mol |
IUPAC 名称 |
2-bromo-5-methyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-3-4(2-7)9-5(6)8-3/h1H3,(H,8,9) |
InChI 键 |
UAYQIAJLYLSFCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)


